molecular formula C19H17F2N3O2S2 B12135208 N-(2,4-difluorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide

N-(2,4-difluorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12135208
M. Wt: 421.5 g/mol
InChI Key: GZIULXGQTBOSSC-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2, 3-d]pyrimidin-2-ylthio))acetamide is a useful research compound. Its molecular formula is C19H17F2N3O2S2 and its molecular weight is 421.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H17F2N3O2S2

Molecular Weight

421.5 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C19H17F2N3O2S2/c1-4-7-24-18(26)16-10(2)11(3)28-17(16)23-19(24)27-9-15(25)22-14-6-5-12(20)8-13(14)21/h4-6,8H,1,7,9H2,2-3H3,(H,22,25)

InChI Key

GZIULXGQTBOSSC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)CC=C)C

Origin of Product

United States

Biological Activity

N-(2,4-difluorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H16F2N3O2S2C_{19}H_{16}F_2N_3O_2S_2, with a molecular weight of approximately 500.4 g/mol. The IUPAC name reflects its complex structure, which includes a thienopyrimidine core and various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC19H16F2N3O2S2
Molecular Weight500.4 g/mol
IUPAC NameN-(2,4-difluorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide
InChI KeyYHEIBMFCSMXYAP-UHFFFAOYSA-N

1. Antimicrobial Properties

Research indicates that compounds similar to N-(2,4-difluorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide exhibit significant antimicrobial activity. Studies have shown that derivatives of thienopyrimidine can inhibit the growth of various bacterial and fungal strains. For instance, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) ranging from 3.05 to 12.26 μM against fungi like Paracoccidioides, suggesting potential for treating fungal infections .

2. Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit specific signaling pathways involved in cancer cell proliferation. The mechanism of action appears to involve the modulation of key enzymes and receptors associated with tumor growth. Research has indicated that compounds in this class can induce apoptosis in cancer cells through various pathways.

The exact mechanism by which N-(2,4-difluorophenyl)-2-(5,6-dimethyl-4-oxo-3-prop-2-enyl(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio))acetamide exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell division and growth.
  • Receptor Modulation : It may alter receptor activity related to cell signaling pathways.

These actions can lead to reduced cell viability in pathogenic organisms and cancer cells.

Case Study 1: Antifungal Activity

A study focused on the antifungal properties of thienopyrimidine derivatives demonstrated that the tested compounds significantly inhibited the growth of Paracoccidioides species when combined with existing antifungal treatments like itraconazole. This combination therapy reduced the effective doses required for both agents while maintaining efficacy .

Case Study 2: Anticancer Research

In another case study examining the anticancer potential of similar compounds, researchers found that treatment with these derivatives led to a marked decrease in tumor size in animal models. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspases and other apoptotic markers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.